molecular formula C16H23NO2 B14776068 Benzyl 2-amino-3-cyclohexylpropanoate

Benzyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B14776068
M. Wt: 261.36 g/mol
InChI Key: SWKRJMMCFBZOGS-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-cyclohexylpropanoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of cyclohexanepropanoic acid and features an amino group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of cyclohexanepropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The amino group can be introduced through reductive amination or other amination techniques using appropriate amine sources .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the esterification and amination reactions. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexylpropanoic acid derivatives, alcohols, and substituted benzyl compounds .

Scientific Research Applications

Benzyl 2-amino-3-cyclohexylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent or drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropanoic acid derivatives: These compounds share the cyclohexylpropanoic acid backbone but differ in their ester or amine groups.

    Benzyl esters: Compounds with benzyl ester groups exhibit similar reactivity and applications.

Uniqueness

Benzyl 2-amino-3-cyclohexylpropanoate is unique due to the combination of its cyclohexylpropanoic acid backbone, amino group, and benzyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

benzyl 2-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C16H23NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2

InChI Key

SWKRJMMCFBZOGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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